molecular formula C13H13ClN2O3 B12534529 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione CAS No. 828913-08-2

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione

Cat. No.: B12534529
CAS No.: 828913-08-2
M. Wt: 280.70 g/mol
InChI Key: QJCKWNWJBGPXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione is a chemical compound known for its unique structure and properties It contains a diazenyl group (N=N) bonded to a chlorophenyl ring, an ethenyloxy group, and a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione typically involves the reaction of 4-chloroaniline with acetylacetone in the presence of sodium nitrite and sodium acetate. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with acetylacetone to form the desired product . The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines or other derivatives.

    Substitution: The chlorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione involves its interaction with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, affecting cellular processes. The compound may also interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione include other diazenyl derivatives, such as:

  • 3-[(E)-(4-Bromophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione
  • 3-[(E)-(4-Methylphenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione
  • 3-[(E)-(4-Nitrophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

828913-08-2

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

3-[(4-chlorophenyl)diazenyl]-1-ethenoxypentane-2,4-dione

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-8-12(18)13(9(2)17)16-15-11-6-4-10(14)5-7-11/h3-7,13H,1,8H2,2H3

InChI Key

QJCKWNWJBGPXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.